Delmadinone

描述

Overview of Delmadinone Acetate (B1210297) as a Synthetic Steroidal Agent

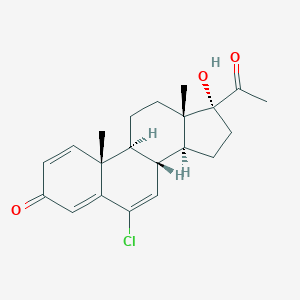

This compound acetate (DMA) is a synthetic progestin, a derivative of progesterone (B1679170), with a distinct chemical structure. wikipedia.org Chemically, it is known as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate. wikipedia.org This structure confers upon it potent progestogenic, anti-androgenic, and weak glucocorticoid properties. ncats.iodefra.gov.uk Its mechanism of action is multifactorial; it competitively binds to androgen receptors, inhibits the enzyme 5α-reductase, and suppresses the release of gonadotropins. ncats.io The inhibition of 5α-reductase is a key aspect of its function, as this enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). ncats.io By blocking these pathways, this compound acetate effectively reduces the effects of androgens in the body.

The unesterified form, this compound, is a steroidal progestin that has not been marketed for medical use. iiab.me this compound acetate, the C17α acetate ester of this compound, is the form utilized in veterinary applications. wikipedia.org

Historical Context of this compound Acetate in Veterinary Endocrinology Research

The initial description of this compound acetate in scientific literature dates back to 1959. iiab.me By 1972, it was being marketed in Europe and the United Kingdom under brand names such as Tardak® and Zenadrex®. iiab.me Early research focused on its anti-androgenic and progestogenic effects, leading to its application in managing conditions in male animals. cancer.gov

Key research in veterinary endocrinology established its utility in treating androgen-dependent conditions, particularly benign prostatic hyperplasia (BPH) in dogs. wikipedia.org Studies from this period laid the groundwork for understanding its mechanism of action and clinical applications in veterinary practice. Though it was under investigation for potential use in the United States, it does not appear to have been ultimately marketed there. iiab.me

Contemporary Relevance and Significance of this compound Acetate Studies

This compound acetate continues to be a relevant subject of study in veterinary medicine, particularly in the context of managing androgen-related disorders. Its primary application remains the treatment of benign prostatic hyperplasia, hypersexuality, and certain forms of aggression in male dogs and cats. wikipedia.orgcancer.gov

Recent research often involves comparative studies to evaluate its efficacy against newer anti-androgenic agents. For instance, a multicenter randomized clinical trial compared the therapeutic potential of this compound acetate with osaterone (B1677506) acetate for the treatment of BPH in dogs. nih.gov Such studies are crucial for refining treatment protocols and understanding the relative merits of different therapeutic options.

A systematic review published in 2025 highlighted the efficacy of this compound acetate in treating BPH in dogs, noting a 21% reduction in prostate volume within 14 days of treatment, which increased to over 35% by day 60. nih.gov The same review reported a complete clinical recovery in 50% of treated dogs within two weeks, with this figure rising to 82.8% by 180 days. nih.gov However, the review also noted that relapse occurred in nearly one-fifth of the dogs. nih.gov

Another study provided detailed success rates and recovery periods for the treatment of both hypersexuality and BPH. For hypersexuality, a single application resulted in a 50% success rate, while second and third applications had a 25% success rate each. tubitak.gov.tr For BPH, the success rates for consecutive applications were 33.3%, 22.2%, and 44.4%. tubitak.gov.tr

These contemporary studies underscore the ongoing importance of this compound acetate in the veterinary pharmacopeia and the continued scientific inquiry into its clinical performance.

Detailed Research Findings

Clinical Efficacy of this compound Acetate in Canine Benign Prostatic Hyperplasia

| Efficacy Parameter | Finding | Source |

|---|---|---|

| Prostate Volume Reduction | 21% reduction within 14 days | nih.gov |

| >35% reduction by 60 days | nih.gov | |

| Clinical Recovery Rate | 50% complete clinical recovery within 2 weeks | nih.gov |

| 82.8% complete clinical recovery by 180 days | nih.gov | |

| Relapse Rate | Nearly 20% of dogs experienced a relapse | nih.gov |

| Treatment Success Rate (BPH) | First application: 33.3% | tubitak.gov.tr |

| Second application: 22.2% | tubitak.gov.tr | |

| Third application: 44.4% | tubitak.gov.tr |

Clinical Efficacy of this compound Acetate in Canine Hypersexuality

| Efficacy Parameter | Finding | Source |

|---|---|---|

| Treatment Success Rate (Hypersexuality) | Single application: 50% | tubitak.gov.tr |

| Second application: 25% | tubitak.gov.tr | |

| Third application: 25% | tubitak.gov.tr | |

| Mean Recovery Period (Hypersexuality) | First application: 5.83 days | tubitak.gov.tr |

| Second application: 7.66 days | tubitak.gov.tr | |

| Third application: 6.00 days | tubitak.gov.tr | |

| Mean Stable Period (Hypersexuality) | First application: 16.7 months | tubitak.gov.tr |

| Second application: 18.7 months | tubitak.gov.tr | |

| Third application: 20.0 months | tubitak.gov.tr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAMZEYLGUEVJW-TTYLFXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165088 | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-77-8 | |

| Record name | Delmadinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Delmadinone Acetate

Mechanism of Action of Delmadinone Acetate (B1210297)

This compound acetate exerts its effects through a combination of actions on various hormonal pathways. These include direct antagonism of the androgen receptor, inhibition of the enzyme 5α-reductase, suppression of gonadotropin release from the pituitary gland, progestogenic agonist activity, and a weak interaction with glucocorticoid receptors. researchgate.netncats.iodefra.gov.uk

Androgen Receptor Antagonism

This compound acetate functions as a competitive antagonist at the androgen receptor. researchgate.netncats.io By binding to this receptor, it blocks the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This antagonism is a key component of its utility in managing androgen-dependent conditions. The structural characteristics of this compound acetate allow it to occupy the ligand-binding domain of the androgen receptor, thereby preventing the binding of endogenous androgens and subsequent transcriptional activation of androgen-responsive genes.

Inhibition of 5α-Reductase Activity

In addition to its direct action on androgen receptors, this compound acetate also inhibits the activity of 5α-reductase. researchgate.netncats.io This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). researchgate.net By inhibiting 5α-reductase, this compound acetate effectively reduces the intracellular concentration of DHT in target tissues, further diminishing androgenic signaling. This dual mechanism of androgen receptor antagonism and 5α-reductase inhibition contributes to its significant antiandrogenic effects.

Suppression of Gonadotropin Release

This compound acetate exhibits a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropin release. researchgate.netdefra.gov.uk Specifically, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. patsnap.com This reduction in gonadotropin levels results in decreased stimulation of the testes, leading to lower endogenous production of testosterone. This central action complements its peripheral antiandrogenic effects.

Weak Glucocorticoid Agonist Activity

This compound acetate also demonstrates weak agonist activity at glucocorticoid receptors. researchgate.netncats.io This interaction is less pronounced than its affinity for androgen and progesterone (B1679170) receptors. However, this weak glucocorticoid activity can lead to adrenal suppression by inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. wikipedia.orgnih.gov

Receptor Binding Profile and Ligand Interactions

Research on chlormadinone (B195047) acetate has characterized its binding affinities for human progesterone, androgen, and glucocorticoid receptors. These studies reveal a high affinity for both progesterone and androgen receptors, with a comparatively lower affinity for the glucocorticoid receptor.

Table 1: Comparative Binding Affinities of Chlormadinone Acetate for Human Steroid Receptors

| Receptor | Ligand | Ki (nM) |

|---|---|---|

| Progesterone Receptor | Chlormadinone Acetate | 2.5 |

| R5020 (reference progestin) | 4.3 | |

| Androgen Receptor | Chlormadinone Acetate | 3.8 |

| Methyltrienolone (reference androgen) | 2.9 | |

| Glucocorticoid Receptor | Chlormadinone Acetate | 16 |

| Dexamethasone (reference glucocorticoid) | 1.2 |

Data from a study on Chlormadinone Acetate and is intended to be illustrative for this compound Acetate due to structural similarity. karger.comresearchgate.net

The binding of this compound acetate to these receptors initiates a cascade of intracellular events. Upon binding to the androgen receptor, it induces a conformational change that prevents the receptor from effectively binding to androgen response elements on DNA, thereby blocking gene transcription. Its interaction with the progesterone receptor, in contrast, leads to the activation of progesterone-responsive genes. The binding to the glucocorticoid receptor is agonistic but weak, leading to a mild glucocorticoid effect. The precise nature of these ligand-receptor interactions, including the specific amino acid residues involved in the binding pocket, would require further detailed structural biology studies.

Specificity and Affinity for Androgen Receptors

This compound acetate functions as an antiandrogen by competitively blocking androgen receptors. defra.gov.uk This action inhibits the binding of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), thereby mitigating androgen-dependent cellular responses. The antiandrogenic mechanism of this compound acetate also involves the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to DHT. Furthermore, it suppresses the release of gonadotropins, which in turn reduces the endogenous production of testosterone. defra.gov.uk This multifaceted antiandrogenic activity underlies its use in veterinary medicine for managing conditions such as benign prostatic hyperplasia. wikipedia.orgnih.gov

Interactive Table: Relative Binding Affinity of Selected Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (%) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 50 |

| This compound Acetate | Data not available |

| Bicalutamide | Lower than DHT |

Note: This table is illustrative. Specific quantitative binding data for this compound Acetate was not available in the reviewed sources.

Interaction with Progesterone Receptors

Interactive Table: Comparative Binding Affinities of Progestins to the Nuclear Progesterone Receptor (nPR)

| Compound | IC50 (nM) | Relative Binding Affinity (%) |

| Progesterone | 7.74 | 100 |

| 18-CH2P4 (Org 33663-0) | 7.69 | ~100 |

| Org OE 64-0 | 37.2 | 20.8 |

| Org OD 02-0 | 60.1 | 12.9 |

| Org OD 13-0 | 335 | 2.3 |

| This compound Acetate | Data not available | Data not available |

Source: Adapted from a study on synthetic progesterone derivatives. nih.gov Data for this compound Acetate is not available in this source.

Glucocorticoid Receptor Binding Characteristics

This compound acetate is reported to possess weak glucocorticoid action. defra.gov.uk This interaction with the glucocorticoid receptor can lead to adrenal suppression, particularly through the inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland. wikipedia.orgnih.govresearchgate.net Studies have shown that some synthetic progestins with a pregnane (B1235032) structure can exhibit considerable binding affinity for the glucocorticoid receptor. For instance, megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate have shown relative binding affinities of 46% and 42%, respectively, compared to dexamethasone. nih.gov The substitution on the steroid molecule can significantly influence both lipophilicity and binding affinity to the glucocorticoid receptor. nih.gov However, specific binding affinity data for this compound acetate to the glucocorticoid receptor is not detailed in the available literature.

Metabolic Pathways and Biotransformation of this compound Acetate

The biotransformation of this compound acetate involves several processes that can alter its structure and activity.

Hydrolysis to this compound as an Active Metabolite

This compound acetate is the C17α acetate ester of this compound. wikipedia.org While this compound itself has not been marketed for medical use, the hydrolysis of the acetate ester in vivo is a common metabolic pathway for many steroidal esters, often resulting in the release of the active parent compound. The specific details and confirmation of this compound as an active metabolite following the administration of this compound acetate require further investigation as this was not explicitly detailed in the reviewed scientific literature.

Microbial Transformation Processes

Microorganisms are capable of transforming steroids, a process utilized in the pharmaceutical industry. While direct microbial transformation of this compound acetate is not extensively documented, related processes have been studied. For instance, the biotransformation of chlormadinone acetate to this compound acetate can be achieved using microorganisms such as Arthrobacter simplex and Bacillus sphaericus. This transformation involves a 1(2)-dehydrogenation step, a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase. This enzyme is crucial in the microbial degradation of steroids.

Environmental Degradation and Fate in Aquatic Systems

There is currently no available information in the reviewed scientific literature regarding the environmental degradation and fate of this compound acetate in aquatic systems. The presence and persistence of pharmaceutical compounds in the environment are of growing concern, as many can enter aquatic systems through various pathways, including wastewater. nih.govmdpi.com The high water solubility and polar functional groups of many pharmaceuticals facilitate their discharge into surface waters. mdpi.com However, specific studies on the environmental breakdown, persistence, and potential ecotoxicity of this compound acetate are lacking.

Physiological and Endocrine Systemic Effects of Delmadinone Acetate

Pituitary-Adrenal Axis Modulation

Delmadinone acetate (B1210297) significantly modulates the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that regulates responses to stress and many body processes. icahealth.com

Suppression of Adrenocorticotropic Hormone (ACTH) Secretion

This compound acetate causes adrenal suppression by inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. iiab.mewikipedia.orgnih.govresearchgate.netmedchemexpress.com This inhibitory action on ACTH is a key mechanism underlying its broader effects on the adrenal glands. benchchem.com Studies have demonstrated that plasma ACTH concentrations are diminished following treatment with this compound acetate. nih.govresearchgate.net This suppression of ACTH secretion is a direct consequence of the compound's influence on the pituitary gland. ratguide.com

Inhibition of Basal and Stimulated Cortisol Secretion

A primary consequence of reduced ACTH secretion is the inhibition of both basal and stimulated cortisol secretion from the adrenal cortex. nih.govresearchgate.net Research in male dogs has shown a substantial suppression of basal and post-ACTH stimulation plasma cortisol levels after even a single dose of this compound acetate. nih.govresearchgate.net However, individual responses can vary with subsequent administrations, with some subjects showing a recovery in adrenal responsiveness while others exhibit continued suppression. nih.govresearchgate.net

Assessment of Glucocorticoid Insufficiency Risk Post-Treatment

The adrenal suppression induced by this compound acetate raises concerns about the potential risk of glucocorticoid insufficiency, particularly in stressful situations. benchchem.comdefra.gov.ukdefra.gov.uk Animals treated with this compound may be at risk of developing signs of adrenocortical insufficiency if subjected to stress during or after the treatment period. defra.gov.uknih.govresearchgate.net This risk is a direct result of the compound's inhibitory effect on the HPA axis. iiab.mewikipedia.org Cases of transient secondary hypoadrenocorticism have been reported following treatment with this compound acetate. dovepress.commedkoo.com

Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound acetate also influences glucose metabolism and insulin sensitivity, although the effects appear to be less pronounced compared to its impact on the pituitary-adrenal axis.

Evaluation of Effects on Glucose Tolerance

Studies investigating the effects of this compound acetate on glucose tolerance have yielded specific findings. In a prospective study involving male dogs, no significant effects on glucose tolerance were observed following treatment at recommended doses. nih.govresearchgate.net Intravenous glucose tolerance tests performed before and after treatment did not reveal any significant alterations. nih.gov

Research on Reduced Insulin Sensitivity

While direct studies on glucose tolerance in some animal models showed no significant impact, other sources indicate that this compound acetate can reduce insulin sensitivity. defra.gov.ukdefra.gov.uk This suggests a potential for altered glucose metabolism that may not be fully captured by glucose tolerance tests alone. The manifestation of latent diabetes mellitus has been noted as a possible adverse effect, further supporting the compound's influence on glucose homeostasis. defra.gov.ukdefra.gov.uk

Data Tables

Table 1: Effects of this compound Acetate on Pituitary-Adrenal Axis

| Parameter | Observation | Source |

| ACTH Secretion | Diminished plasma ACTH concentration after one treatment. nih.govresearchgate.net | nih.govresearchgate.net |

| Basal Cortisol Secretion | Substantial suppression after one dose. nih.govresearchgate.net | nih.govresearchgate.net |

| Stimulated Cortisol Secretion | Substantial suppression of 2-hour post-ACTH plasma cortisol secretion after one dose. nih.govresearchgate.net | nih.govresearchgate.net |

| Adrenal Responsiveness | Varied between recovery and continued suppression after second and third administrations. nih.govresearchgate.net | nih.govresearchgate.net |

| Risk of Glucocorticoid Insufficiency | Treated animals may be at risk during or after therapy, especially under stress. defra.gov.ukdefra.gov.uknih.govresearchgate.net | defra.gov.ukdefra.gov.uknih.govresearchgate.net |

Table 2: Effects of this compound Acetate on Glucose Homeostasis

| Parameter | Observation | Source |

| Glucose Tolerance | No effects were evident in male dogs at the recommended dose rate. nih.govresearchgate.net | nih.govresearchgate.net |

| Insulin Sensitivity | Reduces sensitivity to insulin. defra.gov.ukdefra.gov.uk | defra.gov.ukdefra.gov.uk |

Manifestation of Latent Diabetes Mellitus

This compound acetate administration has been associated with the manifestation of latent diabetes mellitus. defra.gov.ukdefra.gov.uk As a progestogen, this compound acetate can reduce sensitivity to insulin. defra.gov.ukdefra.gov.uk This effect can unmask a pre-existing, subclinical diabetic condition in an animal that was not previously showing signs of the disease. Consequently, progestogens are generally not recommended for administration to animals already diagnosed with diabetes mellitus. defra.gov.uk

Latent autoimmune diabetes of adults (LADA), sometimes referred to as Type 1.5 diabetes, is a form of autoimmune diabetes that progresses slowly. nih.govdiatribe.orgopenaccessjournals.com It shares characteristics with both Type 1 and Type 2 diabetes. nih.gov While the direct mechanism of this compound acetate is related to insulin sensitivity rather than autoimmunity, its potential to reveal an underlying hyperglycemic state is a noted clinical consideration. defra.gov.ukdefra.gov.uk

Somatotropic Axis and Growth Hormone Secretion

Progestogens as a class of compounds can influence the endocrine system, with some effects including increased secretion of growth hormone (GH). vin.comvin.comcabidigitallibrary.org However, the specific effects of this compound acetate on the somatotropic axis have been subject to targeted research, particularly in male subjects.

Research into the effects of this compound acetate in male dogs has provided specific insights into its impact on growth hormone. A prospective study involving both normal male dogs and those with benign prostatic hyperplasia found no evident effects on serum growth hormone concentrations following administration of the compound. nih.govresearchgate.net In the study, which measured blood concentrations of various hormones over 50 days, GH levels remained stable, suggesting that hypersomatotropism (excessive GH secretion) is not a likely outcome in male dogs treated with this compound acetate at recommended doses. nih.govresearchgate.net

In contrast to the findings in male dogs, the potential for this compound acetate to cause excessive growth hormone secretion in female subjects (bitches) remains undetermined and has not been specifically investigated. nih.govresearchgate.net While progestogens, in general, are known to potentially increase GH secretion, specific studies on this compound acetate's effect in females have not been carried out to confirm or deny this risk. vin.comvin.com

| Subject Group | Documented Effect on Growth Hormone (GH) | Research Status |

| Male Dogs | No significant effect on serum GH concentrations. nih.govresearchgate.net | Investigated |

| Female Dogs | Potential for excessive GH secretion is a theoretical risk based on the drug class, but remains uninvestigated. vin.comnih.govresearchgate.net | Uninvestigated |

Reproductive Endocrinology and Fertility Impacts

This compound acetate has significant, documented effects on the reproductive systems of male animals, primarily through its anti-androgenic and progestogenic activities. defra.gov.ukvin.com

Treatment with this compound acetate can lead to reduced fertility in breeding animals, an effect attributed to the suppression of spermatogenesis. defra.gov.ukdefra.gov.uk This effect is a recognized outcome of its administration. researchgate.net While the suppression is a known effect, the time required for a return to normal reproductive function after treatment is considered unpredictable. defra.gov.ukdefra.gov.uk Some research in other species has noted that progestagens can cause an incomplete suppression of spermatogenesis. dvm360.com One report also noted a temporary alteration of epididymal sperm maturation. nih.gov Due to these impacts, the use of this compound acetate in breeding animals should be approached with caution. vin.comivis.org

A notable and intended effect of this compound acetate is the reduction of libido. defra.gov.ukdefra.gov.uk The compound is used therapeutically to suppress hypersexuality in male dogs and cats. nih.govhyperdrug.co.uk This action is believed to result from its antiandrogenic properties, which include inhibiting the release of pituitary gonadotrophin and affecting behavioral sex centers. ratguide.com This reduction in libido is a consistent finding across multiple sources. cabidigitallibrary.orgvin.com It is important to note, however, that even with diminished libido, male animals may remain fertile. ratguide.com

| Parameter | Effect of this compound Acetate | Key Findings |

| Spermatogenesis | Suppression of spermatogenesis, leading to reduced fertility. defra.gov.ukdefra.gov.uk | The return to normal function is unpredictable. defra.gov.uk May be incomplete. dvm360.com |

| Libido | Reduction or suppression of libido. cabidigitallibrary.orghyperdrug.co.ukvin.com | A primary therapeutic use for hypersexuality. hyperdrug.co.uk Treated animals may remain fertile despite reduced libido. ratguide.com |

Studies on the Time Course of Return to Normal Reproductive Function

Specific studies designed to investigate the return of fertility in breeding male dogs and cats have not been conducted. defra.gov.ukdefra.gov.uk This lack of targeted research contributes to the unpredictable nature of the timeline for restoring full reproductive capabilities. defra.gov.ukdefra.gov.uk Due to the potential for a prolonged interval before the resumption of normal cycles, the use of this compound acetate in breeding animals is often approached with caution. ivis.org

Table 1: Summary of Findings on Return to Reproductive Function

| Parameter | Finding | Source Citation |

|---|---|---|

| Predictability | The time to return of normal reproductive function is considered unpredictable. | defra.gov.ukdefra.gov.uk |

| Interval to Next Estrous Cycle (Dogs) | Reported to be around 8 months in a limited study, but can be prolonged. | ivis.org |

| Formal Fertility Return Studies (Male Dogs/Cats) | Specific studies have not been carried out. | defra.gov.ukdefra.gov.uk |

| Use in Breeding Animals | Caution is advised due to the potential for a prolonged return to normal function. | ivis.org |

Analysis of Impact on Sperm Quality Parameters

The available information regarding the specific impact of this compound acetate on sperm quality parameters is limited. researchgate.netnih.gov Treatment with the compound may lead to reduced fertility, partly through the suppression of spermatogenesis and a reduction in libido in treated breeding animals. defra.gov.uk

One abstract, of a study that was not available in its full version, indicated direct evidence of a temporary alteration of epididymal sperm maturation following the use of this compound acetate. researchgate.netnih.gov In contrast, histopathological examinations of testicular tissue from dogs treated with a related compound, chlormadinone (B195047) acetate, for benign prostatic hyperplasia (BPH) revealed no signs of abnormal spermatogenesis or changes to Leydig cells. researchgate.netnih.gov Given the scarcity of comprehensive data, the use of this compound acetate in breeding male dogs warrants a cautious approach. researchgate.netnih.gov

Considerations for Fetal Masculinization (within Progestogen Context)

This compound acetate is a synthetic progestogen, a class of steroid hormones. defra.gov.ukvin.comcabidigitallibrary.org Within the broader context of progestogens, administration during early pregnancy carries a risk of fetal masculinization. vin.comcabidigitallibrary.orgvin.com If these compounds are administered during the organogenesis phase of fetal development, which is up to approximately day 25 post-ovulation in canines, they can cause the masculinization of female fetuses. ivis.orgcabidigitallibrary.orgcabidigitallibrary.orgcabidigitallibrary.org

Implications for Delayed Parturition (within Progestogen Context)

As with other progestogens, the administration of this compound acetate during the later stages of pregnancy has significant implications for parturition. vin.comcabidigitallibrary.orgcabidigitallibrary.org Progestogens are essential for maintaining pregnancy, and their presence inhibits uterine contractions. vin.comcabidigitallibrary.org If administered in the last decade of pregnancy, these compounds can lead to delayed parturition. vin.comcabidigitallibrary.orgcabidigitallibrary.orgvin.com This delay can result in fetal death in utero, as the placenta may age and detach before birth can occur. vin.com Therefore, ensuring a female is not pregnant before initiating therapy is a critical consideration. ivis.org

Hepatic and Lipid Metabolic Alterations

Monitoring of Plasma Liver Enzymes (ALT, Alkaline Phosphatase)

The administration of synthetic steroid hormones like this compound acetate can have systemic effects, which include the potential to influence liver function. ontosight.ai Generally, for the progestin class of compounds, high doses can lead to elevations in liver enzymes. nih.gov These elevations typically manifest as increases in serum aminotransferases, such as Alanine Aminotransferase (ALT), often without concurrent changes in Alkaline Phosphatase (ALP) or bilirubin. nih.govtodaysveterinarypractice.com Such abnormalities are generally reversible and resolve after the dosage is modified or the treatment is discontinued. cabidigitallibrary.orgcabidigitallibrary.orgnih.gov Monitoring plasma liver enzymes can therefore be a component of assessing the systemic effects of therapy.

Table 2: General Hepatic Effects of High-Dose Progestin Therapy

| Enzyme/Parameter | Typical Observation | Reversibility | Source Citation |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Potential for elevation. | Abnormalities are generally reversible upon discontinuation. | nih.gov |

| Alkaline Phosphatase (ALP) | Often no significant change. | - | nih.gov |

| Bilirubin | Often no significant change. | - | nih.gov |

Influence on Systemic Lipid Metabolism

As a synthetic steroid, this compound acetate has the potential to influence systemic lipid metabolism. ontosight.ai While specific research detailing the direct effects of this compound acetate on lipid profiles is not extensively available in the reviewed literature, the broader class of steroid hormones is known to have such impacts. ontosight.ainih.gov For instance, some progestins have been associated with changes in lipid profiles. nih.gov The acetate component itself is known to play a role in lipid metabolism, serving as a precursor for the synthesis of acetyl-CoA, which is central to the production of fatty acids. nih.gov However, further research is required to delineate the specific influence of the complete this compound acetate molecule on systemic lipid metabolism in target species.

Research on Inhibition of Fatty Acid Synthesis

Limited direct research is available in peer-reviewed literature specifically detailing the mechanisms by which this compound acetate inhibits fatty acid synthesis. However, information from pharmaceutical and patent literature suggests that this is a recognized effect of the compound.

This compound acetate is reported to inhibit fatty acid synthesis, potentially through its interaction with receptors that play a role in regulating lipolysis. biosynth.com One patent document, which discusses conjugates of fatty acids and pharmaceutical agents, categorizes this compound acetate as an anti-androgen, though it does not provide specific data on its direct inhibitory action on fatty acid synthesis. googleapis.com The regulation of fatty acid synthesis is a complex process involving multiple enzymes and hormonal controls, such as insulin and glucagon. numberanalytics.com The complete biochemical pathway for this inhibition by this compound acetate has not been fully elucidated in available studies.

Bone Metabolism Research

The potential role of this compound acetate in bone metabolism, particularly in the inhibition of bone resorption, is noted in some scientific and patent documents, although detailed clinical studies are scarce.

This compound acetate has been identified as a compound for use in the treatment of osteoporosis and postmenopausal osteoporosis. biosynth.com Its mechanism is suggested to involve binding to cells on the bone surface, which leads to the inhibition of bone resorption. biosynth.com Furthermore, a European patent application lists this compound acetate among a class of progestins cited in methods for preventing bone loss and inhibiting bone resorption. googleapis.com Bone resorption is a natural process of breaking down bone tissue, and its inhibition is a key therapeutic strategy for diseases like osteoporosis. google.com Despite these mentions, specific clinical trial data or in-depth research studies detailing the efficacy and mechanism of this compound acetate in bone resorption inhibition are not widely available in the public domain.

Mammary Gland and Uterine Tissue Responses

As a synthetic progestin, this compound acetate has significant effects on hormone-sensitive tissues, particularly the mammary glands and uterus. These responses are primarily documented in veterinary medicine, especially in canines.

The use of synthetic progestins, including this compound acetate, is associated with an increased incidence of mammary gland pathologies. vin.comvin.com These compounds can induce hyperplasia of the mammary parenchyma (the functional tissue of the mammary gland). vin.com The development of mammary tumors in canines is known to be hormone-dependent, and progestin treatment can exacerbate pre-existing microscopic mammary lesions or tumors. vin.comnih.gov

The risk of developing mammary tumors is significantly influenced by the animal's hormonal status and history. While specific incidence rates for this compound acetate are not detailed, the general risk factors associated with hormonal exposure are well-documented.

Table 1: Risk of Mammary Tumor Development in Female Dogs Based on Hormonal Exposure

| Hormonal Status/History | Relative Risk of Developing Mammary Tumors |

|---|---|

| Spayed before the first estrous cycle | 0.5% of the risk in intact females biomedres.us |

| Spayed after one estrous cycle | 8% of the risk in intact females biomedres.us |

| Spayed after the second or more estrous cycles | 26% of the risk in intact females nih.gov |

| Intact (not spayed) | Baseline risk; approximately 50% of all neoplasms in this group are mammary tumors nih.gov |

This table illustrates the general impact of hormonal exposure on mammary tumor risk in canines, providing context for the effects of progestational compounds like this compound acetate.

The administration of this compound acetate and other progestins is a significant risk factor for the development of uterine pathologies, most notably the Cystic Endometrial Hyperplasia (CEH)-Pyometra complex. vin.comvin.comcabidigitallibrary.org

CEH is a progesterone-mediated condition characterized by the proliferation and cystic growth of the endometrial glands. This pathological change creates an ideal environment for secondary bacterial infections, which can lead to pyometra—a severe and life-threatening infection of the uterus. cabidigitallibrary.org Progestins like this compound acetate can induce or worsen these uterine changes. vin.comvin.com

A retrospective study investigating the link between hormonal therapy and uterine disease provided significant data. The findings underscore the strong association between progestin administration and the incidence of the CEH-pyometra complex.

Table 2: Incidence of CEH-Pyometra in Bitches with History of Progestin Treatment

| Study Population | Total Cases of CEH-Pyometra | Cases with History of Progestin Treatment | Percentage of Cases with Progestin Treatment |

|---|

Data sourced from a retrospective study on canines with Cystic Endometrial Hyperplasia (CEH) or pyometra. cabidigitallibrary.org The progestins used were Medroxyprogesterone (B1676146) acetate or Proligestone, which have similar effects to this compound acetate.

Clinical Efficacy and Therapeutic Applications in Research Models

Delmadinone Acetate (B1210297) in Benign Prostatic Hyperplasia (BPH) Research in Canines

This compound acetate has been investigated as a non-surgical option for the management of BPH, a common condition in intact older male dogs. nih.gov Its antiandrogenic properties are central to its mechanism of action in reducing the size of the prostate gland. defra.gov.ukwikipedia.org

Efficacy in Prostate Volume Reduction

Clinical trials have demonstrated the effectiveness of this compound acetate in reducing prostate volume in dogs with BPH. In a multicenter randomized clinical trial involving 69 dogs, a single injection of this compound acetate resulted in a 27.6% reduction in prostate volume by day 14. vin.com Another study noted a 28% reduction in prostate volume at 14 days post-injection. ymaws.com Research indicates that by 60 days after administration, the volume reduction can exceed 35%. mdpi.com

While effective, the speed of prostate volume reduction with this compound may be slower compared to other agents. One study directly comparing this compound acetate to osaterone (B1677506) acetate found that osaterone reduced prostate volume significantly more quickly. vin.comnih.gov

Prostate Volume Reduction with this compound Acetate

| Time Point | Percentage Reduction in Prostate Volume |

|---|---|

| Day 14 | 27.6% - 28% vin.comymaws.com |

Achievement and Duration of Clinical Remission

This compound acetate has shown considerable success in achieving clinical remission of BPH symptoms. In a study of 69 dogs, nearly half achieved complete remission of clinical signs by day 14, and this figure rose to 83% by the end of the six-month trial. ymaws.com Another report indicated that complete clinical recovery was seen in 50% of treated dogs within two weeks, with 82.8% showing recovery by day 180. mdpi.com

The duration of this remission can be substantial. In one study, no relapses were observed in dogs treated with this compound acetate by the end of a 36-week observation period. researchgate.net Another study reported that after treatment for BPH, clinical signs did not recur for 12.0 to 13.5 months. tubitak.gov.tr

Clinical Remission Rates in Canine BPH Treated with this compound Acetate

| Time Point | Percentage of Dogs in Complete Clinical Remission |

|---|---|

| Day 14 | ~50% ymaws.commdpi.com |

Characterization of Relapse Patterns

Despite the long duration of remission in many cases, relapse of BPH is a recognized outcome following this compound acetate treatment. One study reported that nearly one-fifth of the dogs experienced a relapse after an average period of 167 days, necessitating retreatment. mdpi.com Another source noted that in a six-month trial, 16% of dogs that had achieved complete remission showed signs of relapse, including an increase in prostate volume. researchgate.net

Management of Androgen-Dependent Sexual Behaviors in Male Canines

This compound acetate is also utilized in the management of hypersexuality and other androgen-related behaviors in male dogs. wikipedia.orgdefra.gov.uk

Efficacy in Controlling Hypersexuality

Studies have evaluated the effectiveness of this compound acetate in controlling hypersexuality in male dogs. In one study involving 12 dogs with hypersexuality, a single application of this compound acetate resulted in a 50% success rate in recovery. tubitak.gov.trresearchgate.net Subsequent treatments were required for the remaining cases, with second and third applications each yielding a 25% success rate. tubitak.gov.trresearchgate.net The mean time to recovery after a single application was 5.83 days. tubitak.gov.trtubitak.gov.tr The "stable periods," or the duration of effect, for the first, second, and third applications were found to be 16.7, 18.7, and 20.0 months, respectively. tubitak.gov.trtubitak.gov.tr

Efficacy of this compound Acetate in Canine Hypersexuality

| Treatment Application | Success Rate | Mean Recovery Time (Days) | Mean Stable Period (Months) |

|---|---|---|---|

| First | 50% tubitak.gov.trresearchgate.net | 5.83 tubitak.gov.trtubitak.gov.tr | 16.7 tubitak.gov.trtubitak.gov.tr |

| Second | 25% tubitak.gov.trresearchgate.net | 7.66 tubitak.gov.trtubitak.gov.tr | 18.7 tubitak.gov.trtubitak.gov.tr |

Variability in Androgen-Related Behavioral Response

The response to this compound acetate for androgen-related behaviors can be variable. defra.gov.ukdefra.gov.uk While it can be successful in treating issues like intermale aggression, urine marking, mounting, and roaming, the underlying mechanisms of how progestagens influence behavior are not fully understood. tandfonline.com This lack of complete understanding is reflected in the varied therapeutic outcomes observed in clinical practice. defra.gov.ukdefra.gov.uktandfonline.com It is anticipated that treatment failure will occur in a proportion of treated dogs. defra.gov.ukdefra.gov.uk

Research on Control of Estrus and Ovulation in Companion Animals

This compound acetate is one of several synthetic progestogens utilized in companion animals for the control of the reproductive cycle. vin.comvin.comcabidigitallibrary.orgvin.com Its primary mechanism of action involves blocking the production and/or release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. vin.comvin.comcabidigitallibrary.orgvin.com

This compound acetate can be used for the temporary postponement of estrus in bitches and queens, which typically involves starting treatment shortly before the onset of proestrus. vin.comvin.comcabidigitallibrary.org However, research suggests that this compound acetate is not highly effective for this specific application. ivis.org While it is listed among the progestins used for this purpose, other compounds are often considered better suited for short-term postponement. vin.comvin.comivis.org

Estrus suppression involves administering treatment after the onset of proestrus. vin.comvin.com this compound acetate is among the progestogens used for this purpose in dogs and cats. vin.comvin.comcabidigitallibrary.orgvin.comcancer.gov In cats, a single oral dose has been reported to be effective as a contraceptive when administered within 24 hours of the onset of heat. nih.gov However, similar to its use for temporary postponement, studies indicate that this compound acetate is not very effective for cycle suppression during proestrus in dogs. ivis.org

Broader Androgen-Related Pathologies and Investigational Applications

This compound acetate's anti-androgenic properties make it a subject of research for various androgen-dependent conditions beyond its primary uses. wikipedia.org

This compound acetate is utilized in the management of perianal gland adenomas in dogs. defra.gov.ukwikipedia.orgvet-ebooks.com These tumors are often hormonally mediated, and the anti-androgenic effects of this compound acetate can be beneficial in their treatment. defra.gov.ukvetlexicon.com The compound works by blocking androgen receptors and inhibiting the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). defra.gov.ukdefra.gov.uk Research has shown that hepatoid adenomas with high expression of androgen and estrogen receptors respond well to antihormonal therapy, leading to complete tumor regression. nih.gov For more malignant forms with low receptor expression, such therapy may reduce tumor size but not lead to a complete cure. nih.gov

There is limited but emerging information suggesting the investigational use of this compound acetate in the context of diabetic neuropathy. biosynth.com Diabetic neuropathy encompasses various clinical syndromes affecting motor, sensory, and autonomic nerves, with pathogenesis linked to metabolic aberrations. nih.gov While the primary treatments for diabetic neuropathy focus on managing blood sugar and symptomatic relief, there is ongoing research into new therapeutic agents. lyfegen.comneuropain.commedcentral.com One source mentions this compound acetate as having been used in the treatment of diabetic neuropathy, though detailed clinical studies on its efficacy for this specific condition are not widely available. biosynth.com Another source lists this compound in a patent application among compounds for treating conditions including diabetic neuropathy. googleapis.com Further research is needed to substantiate its potential role in this complex pathology.

Relevance to Acne and Hirsutism Research (via related compounds)

This compound is a synthetic steroidal compound with recognized antiandrogenic properties. ontosight.ai Its mechanism involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to their receptors. ontosight.aiwikipedia.org It also demonstrates an ability to inhibit the 5-alpha-reductase enzyme, which is responsible for converting testosterone into the more potent DHT. benchchem.comdefra.gov.uk While direct clinical research on this compound for acne and hirsutism is limited, its relevance can be understood through the study of structurally and functionally related steroidal antiandrogens that are used for these conditions. ontosight.aiwikipedia.orgwikipedia.org Conditions like acne and hirsutism are androgen-dependent, making antiandrogen compounds a key area of therapeutic research. wikipedia.org

The link between androgens and skin conditions like acne and hirsutism is well-established. Androgens stimulate the pilosebaceous unit, which consists of the hair follicle and sebaceous gland. This stimulation can lead to increased sebum production, a key factor in acne, and the transformation of vellus hair into terminal hair, a characteristic of hirsutism. nih.gov Consequently, compounds that block androgen action or production are of significant interest.

Research into related progestins with antiandrogenic activity provides a framework for understanding the potential applications of this compound.

Chlormadinone (B195047) Acetate (CMA) : A compound closely related to this compound, CMA has been effectively used in treating androgen-dependent conditions in women, including acne, seborrhea, and hirsutism. wikipedia.org

Cyproterone Acetate (CPA) : Another potent steroidal antiandrogen, CPA is widely used, often in combination with an estrogen, to treat severe acne and hirsutism. wikipedia.orgiiab.megoogle.com Its efficacy stems from its ability to block androgen receptors and suppress gonadotropin secretion, thereby reducing androgen production. wikipedia.org

A pivotal study investigating the pathogenesis of acne and hirsutism provides insight into why these two conditions may not always occur together, despite both being androgen-dependent. The study compared the plasma levels of various androgens and their metabolites in patients with isolated acne, idiopathic hirsutism, and healthy controls. nih.gov The findings revealed significant differences in the metabolic pathways of androgens at the target tissue level. nih.gov While both groups showed elevated levels of dihydrotestosterone (DHT) compared to controls, a key difference emerged in the downstream metabolism of DHT. nih.gov In patients with hirsutism, DHT was further metabolized to 3-alpha-androstanediol and its glucuronide, a process that was not observed in patients with acne. nih.gov

This suggests that while DHT may be a primary mediator in both conditions, its subsequent metabolic fate differs, potentially explaining the distinct clinical manifestations. nih.gov The study posits that the pilosebaceous units in patients with acne and hirsutism may have different sensitivities or metabolic activities related to androgenic stimulation. nih.gov

Table 1: Comparative Plasma Levels of Androgen Markers in Acne, Hirsutism, and Control Groups Data derived from research on androgen metabolism in skin disorders. nih.gov

| Analyte | Patients with Acne | Patients with Hirsutism | Control Group |

| Sex Hormone Binding Globulin (SHBG) | Significantly Decreased | Significantly Decreased | Normal |

| Dihydrotestosterone (DHT) | Significantly Increased | Significantly Increased | Normal |

| 3-alpha-androstanediol & its glucuronide | Within Normal Range | Significantly Increased | Normal |

| % Free Testosterone | Higher than Controls | Higher than Controls | Normal |

| Testosterone/SHBG Ratio | Higher than Controls | Higher than Controls | Normal |

The mechanism of 5-alpha reductase inhibition, a property of this compound, is also a key therapeutic strategy in dermatology. benchchem.comdefra.gov.uk Inhibitors like Finasteride (B1672673) block the conversion of testosterone to DHT and have been shown to be effective in treating hirsutism. nih.gov The application of 5-alpha reductase inhibitors for acne is considered promising, though it requires more extensive evaluation. nih.gov This line of research underscores the therapeutic potential of targeting specific steps in the androgen synthesis and action pathway to manage skin disorders.

Comparative Pharmacological and Clinical Research on Delmadinone Acetate

Comparative Studies with Other Steroidal Antiandrogens

Delmadinone acetate's primary mechanism of action involves blocking androgen receptors and inhibiting the 5-alpha-reductase enzyme, which is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). benchchem.com This dual action makes it effective in treating conditions exacerbated by androgens.

Clinical research has directly compared this compound acetate (B1210297) with osaterone (B1677506) acetate for the treatment of benign prostatic hyperplasia (BPH) in dogs. nih.gov A multicenter randomized clinical trial demonstrated that both drugs were similarly effective in reducing the clinical signs of BPH and achieving complete clinical remission. nih.govresearchgate.net By day 14, approximately 50% of dogs treated with this compound acetate showed complete clinical remission, with this figure rising to 84% by the end of a six-month period. benchchem.com

| Feature | This compound Acetate | Osaterone Acetate |

| Prostate Volume Reduction (Day 14) | 21% - 27.6% vin.comnih.gov | 38% vin.com |

| Prostate Volume Reduction (Day 60) | >35% nih.gov | Not specified |

| Clinical Remission (Day 14) | ~50% benchchem.comresearchgate.net | 49.3% vin.com |

| Clinical Remission (6 months) | 83% - 84% benchchem.comymaws.com | 92% (achieved a clinical score of 0) vin.com |

This compound acetate and chlormadinone (B195047) acetate are both synthetic steroidal antiandrogens effective in treating BPH in dogs. nih.gov Their mechanism involves competitive binding to androgen receptors, thereby reducing testosterone uptake in the prostate gland. nih.gov this compound acetate is reported to have 17 times more potent antiandrogenic activity than progesterone (B1679170). ymaws.com

In terms of therapeutic onset, this compound acetate appears to act more rapidly than chlormadinone acetate in resolving clinical signs of BPH. nih.gov While both are effective, this compound is less studied in cats, where chlormadinone acetate is more commonly used for contraception due to established protocols. benchchem.com

This compound acetate and finasteride (B1672673) represent two different approaches to managing BPH. This compound acetate acts as both a progestogen and an androgen receptor antagonist, and it also inhibits 5-alpha-reductase. benchchem.com In contrast, finasteride is a specific inhibitor of the 5-alpha-reductase enzyme, preventing the conversion of testosterone to DHT, without binding to the androgen receptor. benchchem.comnih.gov

Studies have shown that this compound acetate can lead to a significant reduction in prostate size, with an 85-90% reduction reported in some cases. benchchem.com Finasteride treatment has been shown to decrease prostate volume by approximately 30% of its initial value after 5 to 15 weeks. nih.gov One study noted a 50-60% reduction in prostate size with finasteride. benchchem.com A key difference lies in the reversibility of their effects; the effects of this compound acetate are reversible after treatment cessation, while finasteride can cause irreversible glandular changes. benchchem.com Furthermore, finasteride treatment does not appear to affect spermatogenesis, semen characteristics, or libido, making it a potential option for breeding dogs. nih.gov

| Feature | This compound Acetate | Finasteride |

| Mechanism of Action | Androgen receptor antagonist, 5-alpha reductase inhibitor benchchem.com | 5-alpha-reductase inhibitor benchchem.comnih.gov |

| Prostate Size Reduction | 85-90% benchchem.com | 30% - 60% benchchem.comnih.gov |

| Reversibility | Reversible effects post-treatment benchchem.com | Irreversible glandular changes benchchem.com |

| Effect on Spermatogenesis | Limited information, caution advised researchgate.net | No significant effect nih.gov |

This compound acetate and deslorelin (B1574756) acetate are used for reproductive control but have fundamentally different mechanisms of action. This compound acetate, as a progestin, acts via negative feedback on the hypothalamus to block the production and/or release of GnRH. vin.comvin.com This suppresses gonadotropin secretion and, consequently, ovarian activity. vin.com

In contrast, deslorelin acetate is a GnRH agonist. nih.gov Initially, it causes a "flare-up" effect, stimulating the pituitary to release FSH and LH. nih.govclinicaltheriogenology.net This is followed by a downregulation of GnRH receptors, leading to a sustained suppression of reproductive cyclicity. clinicaltheriogenology.net Deslorelin implants have been shown to be effective in suppressing cyclicity in female dogs for extended periods. vin.comclinicaltheriogenology.net While both can be used for non-surgical contraception, the initial stimulatory phase of deslorelin is a key difference from the purely suppressive action of this compound acetate. nih.govclinicaltheriogenology.net

Comparative Analysis with Other Progestogens

Progestogens are a class of synthetic hormones that mimic the effects of progesterone. They are widely used in veterinary medicine to control the reproductive cycle. vin.comvin.com

Various progestins, including this compound acetate, medroxyprogesterone (B1676146) acetate (MPA), megestrol (B1676162) acetate (MA), chlormadinone acetate (CMA), and proligestone, are used to postpone or suppress estrus in dogs and cats. vin.comvin.com They all act by inhibiting GnRH release from the hypothalamus. vin.com

For prolonged postponement of the cycle in dogs, both this compound acetate and chlormadinone acetate have been reported to be effective when administered every 4 months. ivis.org The interval from treatment to the next cycle is reported to be around 8 months for this compound in a small number of cases, while it can be variable and extend up to two years for chlormadinone. ivis.org

In cats, a single oral dose of this compound acetate has been reported as an effective contraceptive when given 24 hours after the onset of heat. nih.gov The effects of progestins can vary depending on the specific compound. For instance, megestrol acetate is shorter-acting than MPA, making it more suitable for temporary estrus postponement. ivis.org Proligestone is claimed to be as effective as other progestins for estrus control but with less activity on the uterus and mammary glands. nih.gov

All progestins can have a range of effects on the endocrine system, including the potential for decreased production of adrenocorticosteroids and increased secretion of prolactin and growth hormone. vin.com

Distinct Systemic Impacts and Side Effect Profiles

This compound acetate is recognized for its progestogenic, anti-androgenic, and weak glucocorticoid actions. defra.gov.ukdefra.gov.uk These properties underpin its therapeutic applications as well as its systemic impacts and side effect profile.

One of the significant systemic effects of this compound acetate is its potential to cause adrenal suppression. defra.gov.ukdefra.gov.uk This occurs through the inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland. wikipedia.orgnih.gov Consequently, treated animals may be at risk of developing adrenocortical insufficiency, especially during stressful situations. defra.gov.ukdefra.gov.uk Studies have demonstrated a substantial suppression of both basal and post-ACTH stimulation plasma cortisol levels following administration of this compound acetate. nih.gov

Transient side effects that have been observed include increased appetite, polydipsia (excessive thirst), and polyuria (excessive urination). defra.gov.ukdefra.gov.uk To mitigate weight gain associated with increased appetite, controlling food intake is recommended. defra.gov.ukdefra.gov.uk In some cases, these effects may be excessive, necessitating cessation of therapy. defra.gov.ukdefra.gov.uk

Other reported side effects encompass changes in the hair coat, such as lightening of color or hair loss, which has led to the recommendation of administering subcutaneous injections in inconspicuous areas. defra.gov.ukdefra.gov.uk The manifestation of latent diabetes mellitus and elevations in plasma liver enzymes like Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) may also occur. defra.gov.ukdefra.gov.uk Additionally, changes in the teats, including tumors, hyperplasia, cysts, and galactorrhea, have been noted. defra.gov.ukdefra.gov.uk In rare instances, transient digestive disorders have been reported. defra.gov.ukdefra.gov.uk

From a reproductive standpoint, treatment with this compound acetate can lead to reduced fertility, characterized by the suppression of spermatogenesis and decreased libido. defra.gov.ukdefra.gov.uk The time required for the return of normal reproductive function is considered unpredictable. defra.gov.ukdefra.gov.uk

| System/Area | Observed Impact/Side Effect | Reference |

|---|---|---|

| Endocrine | Adrenal suppression, potential for adrenocortical insufficiency | defra.gov.ukdefra.gov.ukwikipedia.orgnih.gov |

| Metabolic | Increased appetite, polydipsia, polyuria, manifestation of latent diabetes mellitus | defra.gov.ukdefra.gov.uk |

| Dermatological | Lightening of hair color, hair loss | defra.gov.ukdefra.gov.uk |

| Hepatic | Elevated plasma liver enzymes (ALT, ALP) | defra.gov.ukdefra.gov.uk |

| Reproductive | Reduced fertility (suppression of spermatogenesis), decreased libido, changes in teats (tumors, hyperplasia, cysts, galactorrhea) | defra.gov.ukdefra.gov.uk |

| Gastrointestinal | Transient digestive disorders (rare) | defra.gov.ukdefra.gov.uk |

Research on Concomitant Therapies and Drug Interactions

The concurrent use of this compound acetate with other medications necessitates careful consideration due to potential drug interactions that can alter its efficacy and safety profile.

This compound acetate itself possesses weak glucocorticoid properties. defra.gov.ukdefra.gov.uk Therefore, caution is advised when it is used concurrently with other steroid compounds. defra.gov.ukdefra.gov.uk The combined glucocorticoid effects could potentially exacerbate the risk of adrenal suppression and other related side effects.

As a progestogenic substance, the co-administration of this compound acetate with other progestogens could lead to additive effects. Progestins, as a class, can influence the reproductive system, and their combined use may amplify these effects. ijrpr.comnih.govivis.org

The therapeutic effect of progestogenic substances like this compound acetate can be diminished by the concurrent administration of drugs that are enzyme inducers. defra.gov.ukdefra.gov.uk These inducers, which include antiepileptic drugs like carbamazepine (B1668303) and phenobarbital, as well as the antibiotic rifampicin, stimulate the activity of hepatic enzymes, particularly the cytochrome P450 system. defra.gov.ukdefra.gov.uknih.gov This increased enzyme activity can lead to a more rapid metabolism and clearance of this compound acetate from the body, thereby reducing its progestogenic effects. defra.gov.ukdefra.gov.uk

| Enzyme Inducer | Mechanism of Interaction | Potential Outcome | Reference |

|---|---|---|---|

| Carbamazepine | Induces cytochrome P450 enzymes, accelerating the metabolism of this compound acetate. | Reduced progestogenic effect of this compound acetate. | defra.gov.ukdefra.gov.uknih.gov |

| Phenobarbital | Induces cytochrome P450 enzymes, accelerating the metabolism of this compound acetate. | Reduced progestogenic effect of this compound acetate. | defra.gov.ukdefra.gov.uknih.gov |

| Rifampicin | Induces cytochrome P450 enzymes, accelerating the metabolism of this compound acetate. | Reduced progestogenic effect of this compound acetate. | defra.gov.ukdefra.gov.uk |

A notable pharmacological effect of this compound acetate is its ability to reduce insulin (B600854) sensitivity. defra.gov.ukdefra.gov.uk This is a critical consideration in polypharmacy contexts, especially when patients are receiving other medications that also affect glucose metabolism. For instance, glucocorticoids are known to decrease insulin sensitivity, and their concurrent use with this compound acetate could have an additive effect on this metabolic parameter. viamedica.pl

In elderly patients with diabetes, who are often on multiple medications, the introduction of a drug that reduces insulin sensitivity can complicate glycemic control. viamedica.pl Polypharmacy in this population already presents a high risk of drug interactions that can lead to undesirable fluctuations in blood glucose levels. viamedica.pl Therefore, the use of this compound acetate in animals with pre-existing conditions like diabetes mellitus is contraindicated. defra.gov.uk

Methodological Approaches in Delmadinone Acetate Research

Experimental and Clinical Study Designs

The investigation of delmadinone acetate's effects is largely built upon rigorous experimental and clinical study designs, which are crucial for generating reliable and reproducible data.

Prospective studies are a key component of this compound acetate (B1210297) research, allowing for the observation of effects over time. A notable prospective study was designed to characterize the effects of this compound acetate on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs. nih.gov This type of study involves establishing a protocol and then following a cohort of subjects forward in time to observe outcomes.

In one such study, sixteen dogs were divided into specific groups: some with benign prostatic hyperplasia and a control group of normal male dogs. nih.gov The research involved administering this compound acetate to the treatment groups, while a control group received a saline placebo. nih.govresearchgate.net Over a 50-day period, researchers collected blood samples to measure a panel of hormones and metabolites. nih.govresearchgate.netresearchgate.net This forward-looking approach is fundamental to understanding the time-course of the compound's effects.

Table 1: Example of a Prospective Study Design for this compound Acetate

| Study Parameter | Description |

|---|---|

| Objective | To characterize the effects of this compound acetate on pituitary-adrenal function, glucose tolerance, and growth hormone. nih.gov |

| Subjects | Normal male dogs and male dogs with benign prostatic hyperplasia. nih.gov |

| Groups | 1. Treatment Group (this compound Acetate) 2. Control Group (Saline). nih.govresearchgate.net |

| Duration | 50 days. nih.govresearchgate.net |

| Primary Assessments | Blood concentrations of ACTH, cortisol, glucose, insulin (B600854), and growth hormone. nih.gov |

| Secondary Tests | Intravenous glucose tolerance tests and ACTH response tests performed before and after treatment. nih.govresearchgate.net |

Randomized controlled trials (RCTs) represent a gold standard in clinical research, and they have been employed to evaluate the therapeutic potential of this compound acetate. nih.gov These trials involve randomly assigning participants to different treatment arms to compare outcomes directly. nih.gov

A significant multicentre RCT was conducted to compare the efficacy of this compound acetate with another compound, osaterone (B1677506) acetate, for treating benign prostatic hyperplasia in dogs. nih.govresearchgate.net In this trial, dogs were randomly allocated to receive either this compound acetate or osaterone acetate. nih.goveuropa.eu The protocol for such a trial includes specific details on the administration route, monitoring schedule, and efficacy criteria. The dogs were monitored five times over a 180-day period to assess clinical signs and prostate volume. nih.govresearchgate.net This randomization helps to minimize bias and allows for a robust comparison between the two treatments. nih.gov

Table 2: Protocol Outline for a Randomized Controlled Trial Comparing this compound Acetate

| Protocol Element | Details |

|---|---|

| Study Type | Multicentre, randomized, controlled, clinical trial. nih.govresearchgate.net |

| Treatment Arms | 1. This compound Acetate 2. Osaterone Acetate (Positive Control). nih.goveuropa.eu |

| Subject Allocation | Random assignment to a treatment group. europa.eu |

| Trial Duration | 180 days. nih.govresearchgate.net |

| Monitoring Schedule | Five clinical evaluations throughout the trial period. nih.govresearchgate.net |

| Primary Efficacy Criteria | Reduction in clinical signs and prostate volume. nih.govresearchgate.net |

Comparative experimental designs are essential for positioning the effects of this compound acetate relative to other available therapies. These studies are often conducted in animal models that mimic human or veterinary conditions. The previously mentioned RCT comparing this compound acetate and osaterone acetate is a prime example of a comparative experimental design in an animal model for benign prostatic hyperplasia (BPH). nih.govresearchgate.net

In this design, the efficacy of this compound acetate was directly benchmarked against a positive control, osaterone acetate. europa.eu The study found that both drugs were similarly effective in reducing the clinical signs of BPH and inducing complete clinical remission. nih.govresearchgate.net However, the design also allowed for the detection of nuances in their effects; for instance, osaterone was found to reduce prostate volume more rapidly than this compound acetate. nih.govresearchgate.net This type of comparative study provides critical information for evaluating therapeutic alternatives. nih.gov

Bioanalytical Techniques for Endocrine Markers

The assessment of this compound acetate's effects on the endocrine system relies on precise bioanalytical techniques to measure key hormones and metabolites.

Research into this compound acetate involves detailed analysis of its impact on the pituitary-adrenal axis. nih.gov This necessitates the accurate measurement of adrenocorticotropic hormone (ACTH) and cortisol. nih.govresearchgate.net Bioanalytical methods used in these studies typically involve collecting blood samples at various time points. nih.gov

In a key prospective study, ACTH response tests were performed before and after treatment. nih.govresearchgate.net This test involves measuring a baseline cortisol level, administering a synthetic version of ACTH, and then measuring the cortisol response after a set period (e.g., 2 hours). nih.gov This dynamic testing allows researchers to assess the adrenal glands' responsiveness. The study demonstrated a significant suppression of both basal and post-ACTH plasma cortisol secretion following this compound acetate administration. nih.govresearchgate.net Plasma concentrations of ACTH were also found to be diminished after treatment, indicating that this compound acetate causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland. nih.govmedchemexpress.com

Table 3: Findings on Pituitary-Adrenal Hormone Measurement

| Hormone | Measurement | Finding |

|---|---|---|

| Cortisol | Basal and post-ACTH stimulation plasma concentrations. nih.gov | Substantial suppression of secretion after one dose of this compound acetate. nih.govresearchgate.net |

| ACTH | Plasma concentration. nih.gov | Diminished after one treatment with this compound acetate. nih.govresearchgate.net |

To investigate potential metabolic effects, studies on this compound acetate also include the quantification of glucose and insulin. nih.gov The methodological approach involves performing intravenous glucose tolerance tests (IVGTTs) and measuring blood concentrations of both glucose and insulin over the course of the study. nih.govresearchgate.net

The IVGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insight into insulin sensitivity. In the context of this compound acetate research in male dogs, these bioanalytical techniques were applied before and after treatment. nih.gov The results from these quantifications showed no evident effects on glucose tolerance or serum insulin concentrations at the recommended dose rates. nih.govresearchgate.net This suggests that, within the parameters of the study, this compound acetate did not induce glucose intolerance. nih.gov

Table 4: Bioanalytical Assessment of Glucose and Insulin

| Parameter | Bioanalytical Technique | Outcome in this compound Acetate Study |

|---|---|---|

| Glucose Tolerance | Intravenous Glucose Tolerance Test (IVGTT). nih.gov | No evident effects observed. nih.govresearchgate.net |

| Glucose | Measurement of blood concentrations. nih.gov | No significant changes reported. nih.gov |

| Insulin | Measurement of blood concentrations. nih.gov | No significant changes reported. nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound Acetate |

| ACTH (Adrenocorticotropic Hormone) |

| Cortisol |

| Glucose |

| Growth Hormone |

| Insulin |

| Osaterone Acetate |

Assessment of Growth Hormone, Testosterone (B1683101), and Estradiol (B170435) Concentrations

In the study of this compound acetate, researchers employ various methods to assess its impact on key hormonal concentrations, providing insight into its mechanism of action and endocrine effects. Methodologies for evaluating growth hormone (GH), testosterone, and estradiol levels are central to understanding the compound's profile.

A prospective study involving both normal male dogs and those with benign prostatic hyperplasia (BPH) investigated the effects of this compound acetate on several hormones. nih.gov In this research, blood concentrations of growth hormone were measured over a 50-day period following administration of this compound acetate. nih.gov The results indicated that at the recommended dose rates, this compound acetate did not produce any discernible effects on serum growth hormone concentrations in male dogs. nih.govresearchgate.net While some progestogens have been associated with excess growth hormone secretion, studies on this compound acetate suggest this is not a likely outcome in male dogs receiving standard therapeutic doses. nih.govnih.gov

The assessment of sex steroids, including testosterone and estradiol, has also been a critical component of this compound acetate research. In one experimental study, the concentrations of testosterone, 5 alpha-dihydrotestosterone, oestradiol, and oestrone were determined in both peripheral blood plasma and semen of male dogs treated with this compound acetate. nih.gov This research found that while this compound acetate did not appear to suppress plasma testosterone concentrations, it did cause a reversible suppression of the prostate gland's secretory activity. nih.govdvm360.com The study highlighted that testosterone concentrations were significantly lower in the sperm-rich fractions of ejaculate and in prostatic secretions when compared to levels in blood plasma. nih.gov

Hormonal Assessment Findings in this compound Acetate Research

| Hormone Assessed | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Growth Hormone (GH) | Serum | No evident effects on serum concentrations in male dogs. | nih.govresearchgate.net |

| Testosterone | Blood Plasma | Studies report no significant suppression of plasma concentrations. | dvm360.comuu.nl |